molecular formula C8H6ClNO3 B1582321 2'-Chloro-5'-nitroacetophenone CAS No. 23082-50-0

2'-Chloro-5'-nitroacetophenone

Cat. No.: B1582321
CAS No.: 23082-50-0
M. Wt: 199.59 g/mol
InChI Key: PNXVQYABDFYOFY-UHFFFAOYSA-N
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Description

2'-Chloro-5'-nitroacetophenone (CAS RN: 23082-50-0) is a substituted acetophenone derivative with the molecular formula C₈H₆ClNO₃ and a molecular weight of 199.58 g/mol . Its structure features a chloro group at the 2' position and a nitro group at the 5' position on the acetophenone ring (Figure 1). This compound is widely utilized in organic synthesis, particularly in Dieckmann cyclization reactions to form thiopyrano derivatives (e.g., compound 16 in ) . It is commercially available with >98% purity and is priced at approximately ¥18,000 per 25g (2022 data) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Chloro-5’-nitroacetophenone can be synthesized through a multi-step process involving the nitration and chlorination of acetophenone. The typical synthetic route includes:

Industrial Production Methods: Industrial production of 2’-Chloro-5’-nitroacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-5’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, methanol).

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2'-chloro-5'-nitroacetophenone and related compounds:

Compound Name CAS RN Molecular Formula MW (g/mol) Substituents Key Applications/Synthesis Notable Properties
This compound 23082-50-0 C₈H₆ClNO₃ 199.58 2'-Cl, 5'-NO₂ Dieckmann cyclization precursor ; commercial availability (>98% purity) High reactivity in cyclization due to electron-withdrawing groups (Cl, NO₂)
5'-Chloro-2'-hydroxy-3'-nitroacetophenone 84942-40-5 C₈H₆ClNO₄ 215.59 2'-OH, 3'-NO₂, 5'-Cl Forms complexes with anthranilic acid; synthesized via nitration of 5-chloro-2-hydroxyacetophenone Hydroxyl group enables H-bonding; nitro group orientation affects crystal packing
4'-Chloro-3'-nitroacetophenone 5465-65-6 C₈H₆ClNO₃ 199.58 3'-NO₂, 4'-Cl Positional isomer of target compound; commercial availability (98% purity) Altered electronic effects due to Cl at 4'; impacts electrophilic substitution rates
4'-Nitroacetophenone 100-19-6 C₈H₇NO₃ 165.15 4'-NO₂ Precursor in organic synthesis; commercial grade (>98% purity) Lacks Cl substituent; nitro group at 4' enhances para-directing reactivity
2-Amino-5-nitro-2'-chlorobenzophenone 2011-66-7 C₁₃H₉ClN₂O₃ 290.70 2'-Cl, 5-NO₂, 2-NH₂ (benzophenone core) Pharmaceutical intermediate; structural analog with benzophenone backbone Amino group introduces nucleophilic sites for further functionalization
2-Chloro-5'-fluoro-2'-hydroxy-acetophenone 2002-75-7 C₈H₆ClFO₂ 200.58 2'-Cl, 2'-OH, 5'-F Fluorine substituent increases electronegativity; synthesized via halogenation strategies Fluoro group enhances metabolic stability in drug design contexts

Structural and Electronic Effects

  • Substituent Position: The position of Cl and NO₂ groups significantly alters reactivity. For example, 2'-Cl-5'-NO₂ (target compound) has stronger electron-withdrawing effects compared to 4'-Cl-3'-NO₂ (CAS 5465-65-6), influencing its participation in cyclization reactions .
  • Functional Group Diversity: Hydroxyl (e.g., 5'-Cl-2'-OH-3'-NO₂) or amino (e.g., 2-Amino-5-nitro-2'-Cl-benzophenone) groups introduce hydrogen-bonding or nucleophilic sites, expanding utility in coordination chemistry or drug synthesis .

Biological Activity

2'-Chloro-5'-nitroacetophenone (CAS No. 23082-50-0) is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a chloro substituent at the 2' position and a nitro substituent at the 5' position of the acetophenone framework. This structural arrangement contributes to its electrophilic nature, making it reactive in various chemical reactions.

Property Details
Chemical FormulaC9_9H8_8ClN2_2O3_3
Molecular Weight228.62 g/mol
Melting Point76-78 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies suggest that it can induce apoptosis in cancer cells through oxidative stress mechanisms. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to cell cycle arrest and apoptosis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Cellular Pathways Disruption : It affects pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
4-Chloro-3-nitroacetophenoneChloro at para positionDifferent substitution pattern affects reactivity
2-Chloro-4-nitroacetophenoneNitro at meta positionVaries in biological activity compared to target
5-NitroacetophenoneNo chloro substituentServes as a simpler analog for comparative studies

These compounds are studied for their respective properties and applications, providing insight into how variations in substitution patterns influence chemical behavior and biological activity .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug discovery. For instance:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound inhibited the growth of E. coli by disrupting cell membrane integrity .
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
  • Computational Studies : Computational methods have been employed to predict the binding affinities of this compound with various biological targets, enhancing understanding of its pharmacological potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2'-chloro-5'-nitroacetophenone, and how can researchers validate their purity?

Answer: this compound is typically synthesized via ester intermediates. For example, 2'-hydroxy-5'-nitroacetophenone derivatives can be prepared from substituted phenyl acetates using acid-catalyzed hydrolysis or condensation reactions . Validation of purity involves:

  • GC analysis (>98% purity threshold) .
  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions and nitro/chloro group integration, FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • Recrystallization : Use ethanol or ethyl acetate to remove impurities.

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (classified as Skin Irrit. 2) .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as nitroaromatics may release toxic vapors.
  • Disposal : Follow hazardous waste guidelines (e.g., incineration with NOx scrubbers) and consult ECHA or CAMEO Chemicals for region-specific regulations .

Q. How can researchers distinguish this compound from structurally similar derivatives (e.g., 4'-chloro-3'-nitroacetophenone)?

Answer:

  • Chromatographic separation : HPLC with a C18 column and gradient elution (acetonitrile/water) to resolve positional isomers.
  • Mass spectrometry : Exact mass analysis (C₈H₆ClNO₃, [M+H]⁺ = 200.03) and fragmentation patterns (e.g., loss of NO₂ group at m/z 154).
  • X-ray crystallography : For unambiguous structural confirmation if crystalline derivatives are accessible.

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical reduction of this compound in benzisoxazole synthesis?

Answer: Cyclic voltammetry (CV) reveals a reductive wave at −0.56 V (vs. FcH/FcH⁺), corresponding to nitro group reduction to hydroxylamine intermediates (Int-II). This intermediate undergoes acid-catalyzed cyclocondensation to form 2,1-benzisoxazoles. Isotopic labeling (e.g., ¹⁵N-nitro) confirms nitro participation in the redox cycle .

Q. How can enzymatic strategies be applied to modify this compound derivatives?

Answer: Enzymes like SalL (methionine adenosyltransferase) can catalyze nucleophilic substitutions. For example, 5′-chloro-5′-deoxyadenosine analogs react with methionine to form synthetic cofactors, suggesting potential for halogen exchange or functionalization in chloro-nitroacetophenones .

Q. What experimental discrepancies arise in synthesizing this compound, and how can they be resolved?

Answer:

  • Contradiction in yields : Hydrolysis of esters (e.g., p-nitrophenyl acetate) may yield <70% due to competing side reactions (e.g., decarboxylation). Optimization includes pH control (pH 4–6) and low-temperature stirring .
  • Isomer formation : Chloro and nitro group positioning may vary if Friedel-Crafts acylation is incomplete. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

Answer: It serves as a precursor for:

  • Quinoxalinecarboxamides : Condensation with diamines yields antimicrobial agents (e.g., 6-acetyl-3-methyl-2-quinoxalinecarboxamide) via deamination and cyclization .
  • Benzisoxazoles : Electrochemical coupling with amides forms 3-acylamidoalkyl derivatives with potential CNS activity .

Q. How can researchers optimize reaction conditions to enhance nitro group stability in this compound?

Answer:

  • Solvent selection : Use aprotic solvents (e.g., DMF, acetonitrile) to minimize nitro reduction.
  • Temperature control : Maintain reactions below 60°C to prevent thermal decomposition.
  • Catalyst screening : Transition metals (e.g., Pd/C) may stabilize intermediates during multi-step syntheses .

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXVQYABDFYOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177658
Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23082-50-0
Record name 2′-Chloro-5′-nitroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23082-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
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Record name 1-(2-Chloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
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Record name 1-(2-chloro-5-nitrophenyl)ethan-1-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Ethylsulfanylethanesulfonate
2-Ethylsulfanylethanesulfonate
2'-Chloro-5'-nitroacetophenone
2-Ethylsulfanylethanesulfonate
2-Ethylsulfanylethanesulfonate
2'-Chloro-5'-nitroacetophenone
2-Ethylsulfanylethanesulfonate
2-Ethylsulfanylethanesulfonate
2'-Chloro-5'-nitroacetophenone
2-Ethylsulfanylethanesulfonate
2-Ethylsulfanylethanesulfonate
2'-Chloro-5'-nitroacetophenone
2-Ethylsulfanylethanesulfonate
2-Ethylsulfanylethanesulfonate
2'-Chloro-5'-nitroacetophenone
2-Ethylsulfanylethanesulfonate
2-Ethylsulfanylethanesulfonate
2'-Chloro-5'-nitroacetophenone

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